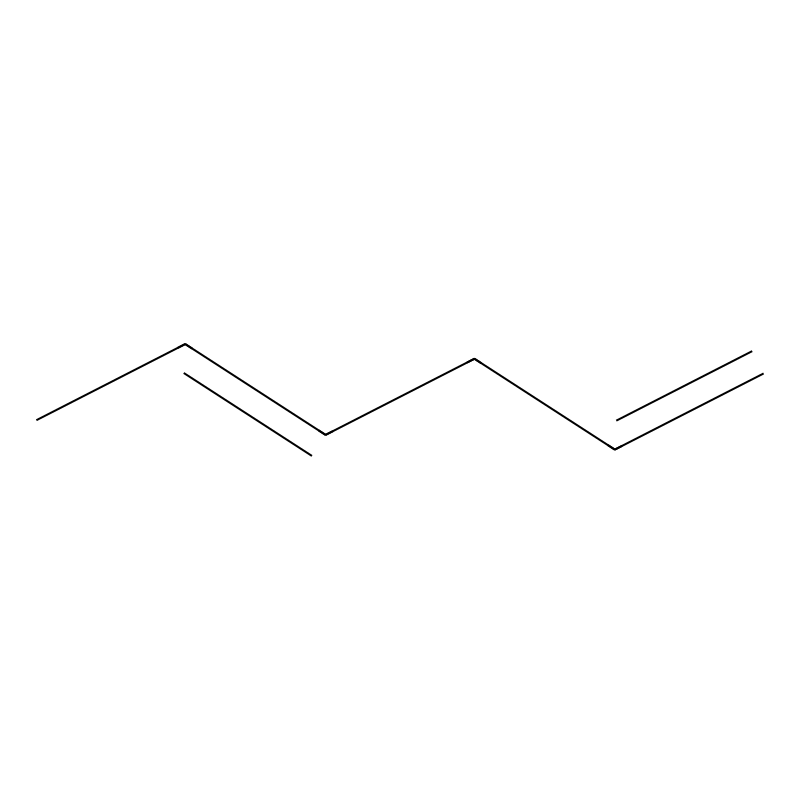

1,4-Hexadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Precursor for Functionalized Molecules: 1,4-Hexadiene serves as a versatile building block for the synthesis of various organic molecules. Its double bonds can undergo various reactions like hydrogenation, metathesis, and Diels-Alder cycloadditions to yield complex molecules with diverse functionalities. Source: Sigma-Aldrich, "1,4-Hexadiene, mixture of cis and trans 99%":

Material Science:

- Liquid Crystals: Research explores the use of 1,4-hexadiene derivatives in the development of liquid crystals. By introducing specific functional groups, scientists can tune the phase transition behavior and other properties of these materials, potentially leading to novel applications in display technology and sensors. Source: Beilstein Institute for Organic Chemistry, "1,4-Hexadiene":

Environmental Science:

- Atmospheric Chemistry: Studies investigate the role of 1,4-hexadiene in atmospheric reactions. As a volatile organic compound (VOC), it can react with atmospheric oxidants like ozone and hydroxyl radicals, impacting air quality and contributing to the formation of secondary pollutants. Source: National Institute of Standards and Technology, "1,4-Hexadiene - the NIST WebBook": )

1,4-Hexadiene is an organic compound with the molecular formula and a molecular weight of approximately 82.14 g/mol. It exists in two stereoisomeric forms: cis-1,4-hexadiene and trans-1,4-hexadiene. The compound features two double bonds located at the first and fourth carbon atoms in the chain, making it a conjugated diene. Its structural formula can be represented as:

textH H | |H--C=C--C--C=C--H | | H H

1,4-Hexadiene is highly flammable and poses various health risks, including skin and eye irritation upon contact. It is primarily used as an intermediate in chemical synthesis and has applications in polymer production.

- Hydrogenation: The addition of hydrogen across the double bonds can yield hexane.

- Polymerization: Under appropriate conditions, it can polymerize to form poly(1,4-hexadiene), which is used in rubber production.

- Electrophilic Addition: It can react with electrophiles such as bromine or sulfuric acid to form dibromo or alkyl sulfate derivatives.

These reactions underscore its versatility as a building block in organic synthesis.

1,4-Hexadiene can be synthesized through several methods:

- Dehydrogenation of Hexane: This method involves heating hexane in the presence of a catalyst to remove hydrogen.

- Cobalt-Catalyzed Reaction: A notable synthetic route involves the reaction between butadiene and ethylene using cobalt catalysts to produce cis-1,4-hexadiene.

- Isomerization: The conversion of other hexadienes (like 1,3-hexadiene) into 1,4-hexadiene through isomerization reactions.

1,4-Hexadiene has several applications:

- Intermediate in Synthesis: It serves as a precursor for various chemical compounds and polymers.

- Rubber Production: It is utilized in the manufacture of synthetic rubber due to its ability to polymerize.

- Chemical Research: Used in laboratories for studying reaction mechanisms involving conjugated dienes.

Interaction studies involving 1,4-hexadiene primarily focus on its reactivity with other chemicals. For instance:

- Flame Chemistry: Studies have shown that 1,4-hexadiene can influence soot formation in combustion processes when doped into methane flames .

- Reactivity with Transition Metals: Research has demonstrated that it can react with metal complexes like iron pentacarbonyl to form organometallic compounds .

These studies highlight its significance not only as a chemical feedstock but also in environmental chemistry.

Several compounds share structural similarities with 1,4-hexadiene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Hexadiene | C6H10 | Contains double bonds at positions 1 and 3; less stable than 1,4-hexadiene. |

| 2,4-Hexadiene | C6H10 | Features double bonds at positions 2 and 4; more steric hindrance compared to 1,4-hexadiene. |

| Cyclohexene | C6H10 | A cyclic structure with one double bond; different reactivity profile due to ring strain. |

| Hexa-1,5-diene | C6H10 | Contains double bonds at positions 1 and 5; distinct reactivity due to non-conjugation. |

Uniqueness of 1,4-Hexadiene

What sets 1,4-hexadiene apart from these similar compounds is its conjugated diene system which provides unique stability and reactivity patterns. This makes it particularly useful in applications requiring controlled polymerization and specific reaction pathways.

Physical Description

Color/Form

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

-6 °F (-21 °C) (CLOSED CUP)

Heavy Atom Count

Vapor Density

Density

Decomposition

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

172.6 mm Hg @ 25 °C

Pictograms

Flammable;Irritant

Other CAS

7318-67-4

592-45-0

Associated Chemicals

Wikipedia

1,4-hexadiene

Use Classification

Methods of Manufacturing

REACTION OF ETHYLENE WITH BUTADIENE IN THE PRESENCE OF A SPECIAL CATALYST, EG, RHODIUM CHLORIDE OR A TETRAKIS LIGAND NICKEL(0) COMPLEX